Diethyl 2-methylglutarate
CAS No.: 18545-83-0
Cat. No.: VC21030116
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18545-83-0 |
|---|---|
| Molecular Formula | C10H18O4 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | diethyl 2-methylpentanedioate |
| Standard InChI | InChI=1S/C10H18O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h8H,4-7H2,1-3H3 |
| Standard InChI Key | SHSCLYKFOFTZGZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(C)C(=O)OCC |
| Canonical SMILES | CCOC(=O)CCC(C)C(=O)OCC |
Introduction
Chemical Identity and Structure
Diethyl 2-methylglutarate is a diethyl ester of 2-methylglutaric acid, characterized by a pentanedioate backbone with a methyl substituent at the 2-position. The compound has two ester functional groups at opposite ends of the molecule, making it a versatile building block for organic synthesis.
Basic Identification Parameters
The chemical is precisely identified through the following parameters:
| Parameter | Value |
|---|---|
| Chemical Name | Diethyl 2-methylglutarate |
| CAS Registry Number | 18545-83-0 |
| Molecular Formula | C10H18O4 |
| Molecular Weight | 202.25 g/mol |
| European Community (EC) Number | 242-417-2 |
| DSSTox Substance ID | DTXSID901300218 |
| Nikkaji Number | J26.292G |
| NSC Number | 91512 |
The structure features a central carbon chain with a methyl group at the alpha position and two terminal ethyl ester groups.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and chemical databases:
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Diethyl 2-methylpentanedioate
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2-Methylglutaric acid diethyl ester
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1,5-Diethyl 2-methylpentanedioate
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Pentanedioic acid, 2-methyl-, 1,5-diethyl ester
The IUPAC name "diethyl 2-methylpentanedioate" most systematically describes its structure, highlighting the pentanedioate backbone with the methyl substituent and two ethyl ester groups.
Physical and Chemical Properties
Diethyl 2-methylglutarate possesses distinct physical and chemical properties that influence its behavior in chemical reactions and practical applications.
Experimental Physical Properties
The experimentally determined physical properties include:
| Property | Value | Unit |
|---|---|---|
| Refractive Index | 1.424 (n20/D) | - |
| Flash Point | 87 | °C |
These properties are essential for identification and handling of the compound in laboratory settings.
Calculated Thermodynamic Properties
Several thermodynamic properties have been calculated using Joback method:
| Property | Value | Unit | Source |
|---|---|---|---|
| Gibbs Free Energy of Formation (ΔfG°) | -436.96 | kJ/mol | Joback Calculated |
| Enthalpy of Formation (ΔfH° gas) | -744.61 | kJ/mol | Joback Calculated |
| Enthalpy of Fusion (ΔfusH°) | 23.71 | kJ/mol | Joback Calculated |
| Enthalpy of Vaporization (ΔvapH°) | 55.78 | kJ/mol | Joback Calculated |
| Critical Temperature (Tc) | 763.73 | K | Joback Calculated |
| Critical Pressure (Pc) | 2315.84 | kPa | Joback Calculated |
| Boiling Point (Tboil) | 580.34 | K | Joback Calculated |
| Melting Point (Tfus) | 331.78 | K | Joback Calculated |
| Critical Volume (Vc) | 0.637 | m³/kmol | Joback Calculated |
These thermodynamic parameters provide valuable information for predicting the compound's behavior under various conditions and for process design in synthetic applications.
Transport Properties
The compound's calculated viscosity (η) varies with temperature:
| Temperature (K) | Viscosity (Pa·s) |
|---|---|
| 331.78 | 0.0024229 |
| 373.21 | 0.0012300 |
| 414.63 | 0.0007150 |
| 456.06 | 0.0004587 |
| 497.49 | 0.0003168 |
| 538.91 | 0.0002316 |
| 580.34 | 0.0001771 |
Similarly, the heat capacity (Cp,gas) shows temperature dependence:
| Temperature (K) | Heat Capacity (J/mol·K) |
|---|---|
| 580.34 | 416.07 |
| 610.90 | 429.55 |
| 641.47 | 442.48 |
| 672.03 | 454.83 |
| 702.60 | 466.62 |
| 733.16 | 477.83 |
| 763.73 | 488.46 |
These transport properties are crucial for understanding the compound's behavior in various physical processes.
Synthesis Methods
Several synthetic approaches exist for producing diethyl 2-methylglutarate, reflecting its importance as both a target molecule and synthetic intermediate.
Conventional Synthesis Pathway
One conventional approach involves the esterification of 2-methylglutaric acid with ethanol in the presence of an acid catalyst. This direct esterification proceeds through the following general reaction:
2-Methylglutaric acid + 2 Ethanol → Diethyl 2-methylglutarate + 2 Water
The reaction typically requires acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) and removal of water to drive the equilibrium toward the product.
Alternative Synthetic Routes
An alternative synthesis approach utilizes ethyl propionate and ethyl acrylate as starting materials:
Ethyl propionate + Ethyl acrylate → Diethyl 2-methylglutarate
This route likely proceeds through a Michael addition followed by further transformations to yield the target compound.
Synthetic Strategy Considerations
Research into similar compounds suggests that both C4+C1+C1 and C4+C2 synthetic strategies can be employed for constructing the carbon backbone of 2-methylglutarate derivatives. The choice of strategy depends on factors such as reagent availability, desired stereochemistry, and reaction conditions.
For the stereoselective synthesis of related compounds like dimethyl (S)-(+)-2-methylglutarate, special attention must be paid to maintaining the stereochemistry during the synthesis process. One approach involves starting from the corresponding chiral acid and performing careful esterification.
Spectroscopic Characteristics
Spectroscopic data provides crucial information for structural confirmation and purity assessment of diethyl 2-methylglutarate.
Infrared Spectroscopy
Infrared spectroscopy reveals characteristic absorption bands for diethyl 2-methylglutarate, particularly in the carbonyl region (~1735 cm⁻¹) indicative of ester functional groups. The IR spectrum shows distinct patterns for C-H stretching (around 2800-3000 cm⁻¹), C=O stretching, and C-O stretching regions that are characteristic of diester compounds.
The IR spectrum has been recorded in solution (10% CCl₄ for 3800-1335 cm⁻¹, 10% CS₂ for 1335-460 cm⁻¹) with a reported purity of 99%.
Nuclear Magnetic Resonance Spectroscopy
While specific NMR data for diethyl 2-methylglutarate wasn't directly provided in the search results, expected characteristic signals would include:
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¹H NMR: Signals for the methyl group at the 2-position, the methylene groups in the glutarate backbone, and the ethyl ester groups (both CH₂ and CH₃)
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¹³C NMR: Signals for carbonyl carbons, the carbon bearing the methyl substituent, and other carbon atoms in the molecular framework
NMR spectroscopy would be invaluable for confirming the structure and assessing the purity of synthesized material.
Applications in Organic Chemistry
Diethyl 2-methylglutarate finds various applications in organic synthesis and related fields.
Synthetic Intermediate
The compound serves as a versatile synthetic intermediate due to its bifunctional nature (two ester groups) and the presence of the methyl substituent that can influence reactivity and stereochemistry. It can participate in various transformations including:
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Reduction to produce the corresponding diols
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Transesterification to produce other diester derivatives
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Hydrolysis to regenerate the parent diacid
Relationship to Important Derivatives
Diethyl 2-methylglutarate is structurally related to dimethyl (S)-(+)-2-methylglutarate, which is a chiral compound with specific applications in asymmetric synthesis. The difference lies in the ester groups (ethyl versus methyl) and the stereochemistry at the 2-position.
The compound also shares structural similarities with other glutarate diesters that have applications in polymer chemistry, medicinal chemistry, and as plasticizers.
Comparative Analysis with Related Compounds
Understanding how diethyl 2-methylglutarate relates to similar compounds provides context for its properties and applications.
Comparison with Dimethyl Analog
Dimethyl (S)-(+)-2-methylglutarate (CAS: 10171-92-3) differs from diethyl 2-methylglutarate in two key aspects:
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The ester groups are methyl rather than ethyl
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It has defined stereochemistry (S configuration) at the 2-position
These differences result in distinct physical properties and potentially different reactivity patterns. The dimethyl analog has a molecular weight of 174.19 g/mol compared to 202.25 g/mol for the diethyl version.
Relationship to Parent Acid
2-Methylglutaric acid, the parent diacid, can be obtained through hydrolysis of diethyl 2-methylglutarate. The acid itself has applications in organic synthesis and biochemical research. The diethyl ester represents a protected and more lipophilic form of the acid, with enhanced solubility in organic solvents.
Position in the Glutarate Ester Family
Diethyl 2-methylglutarate belongs to the broader family of glutarate diesters. Compared to the unsubstituted diethyl glutarate, the methyl group at the 2-position introduces chirality (when in pure enantiomeric form) and affects the reactivity of neighboring functional groups, particularly the adjacent ester group.
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